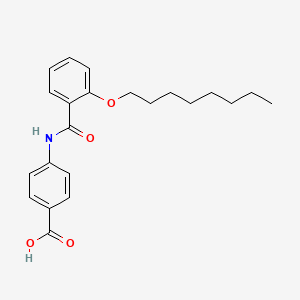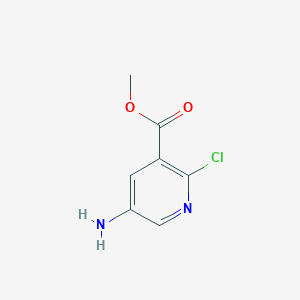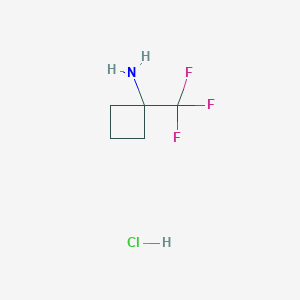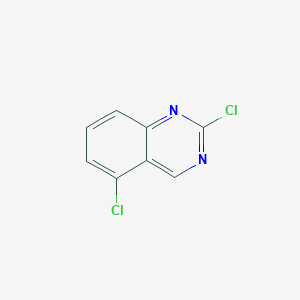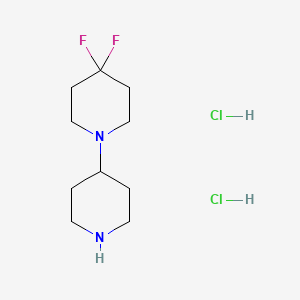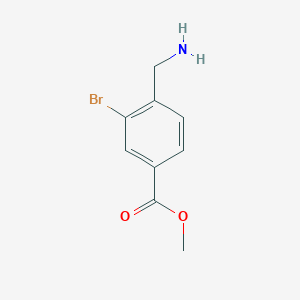
1,1,1,3,10,12,12,12-Octachlorododecane
Übersicht
Beschreibung
1,1,1,3,10,12,12,12-Octachlorododecane is a polychlorinated alkane (PCA) and is considered a persistent environmental pollutant . It has the molecular formula C12H18Cl8 .
Molecular Structure Analysis
The molecular formula of 1,1,1,3,10,12,12,12-Octachlorododecane is C12H18Cl8 . Its average mass is 445.895 Da and its monoisotopic mass is 441.891663 Da .Wissenschaftliche Forschungsanwendungen
Macrocyclic Hosts and Selective Binding
A study by Newcomb et al. (1987) explored macrobicyclic hosts, which included structures similar to 1,1,1,3,10,12,12,12-Octachlorododecane. These hosts demonstrated selective binding properties, particularly in complexation of chloride ions, revealing insights into size selectivity and cooperative binding in macrocycles (Newcomb et al., 1987).
Partition Coefficients and Environmental Implications
Hilger et al. (2011) investigated the octanol-water partition coefficients (log Kow) of polychlorinated n-alkanes, including compounds structurally related to 1,1,1,3,10,12,12,12-Octachlorododecane. This research is crucial in understanding the environmental behavior and potential impact of such compounds (Hilger et al., 2011).
Host-Guest Complexation Studies
Zhang et al. (2002) conducted a study on host-guest complexation involving bicyclic azoalkanes, which shares structural similarities with 1,1,1,3,10,12,12,12-Octachlorododecane. This research provides valuable information on the kinetics and thermodynamics of such complexation processes (Zhang et al., 2002).
Stereochemistry and Flame Retardants
Becher (2005) examined the stereochemistry of Hexabromocyclododecane, a compound related to 1,1,1,3,10,12,12,12-Octachlorododecane. This research is significant in understanding the configurations of such compounds, commonly used in flame retardants (Becher, 2005).
Corrosion Inhibition and Protective Coatings
Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives for steel protection in acidic environments. Research in this area provides insights into the potential applications of 1,1,1,3,10,12,12,12-Octachlorododecane and similar compounds in corrosion inhibition and as protective coatings (Chafiq et al., 2020).
Crown Ether Complexation and Titanium Chemistry
Willey et al. (1992) explored the complexation of titanium with crown ethers, which can provide a framework for understanding the reactivity and potential applications of 1,1,1,3,10,12,12,12-Octachlorododecane in similar contexts (Willey et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1,3,10,12,12,12-octachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMPJGRRMUDPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699598 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,10,12,12,12-Octachlorododecane | |
CAS RN |
601523-21-1 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
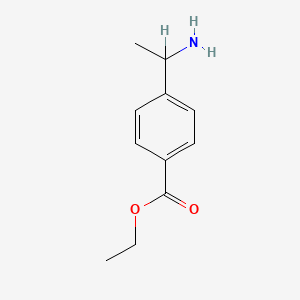
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
